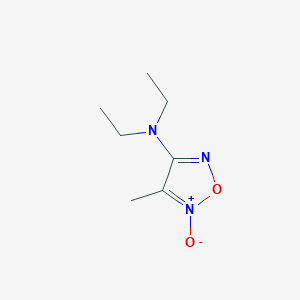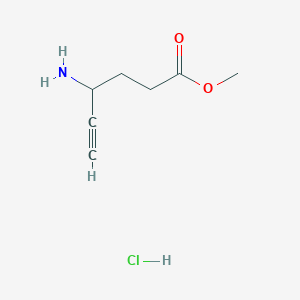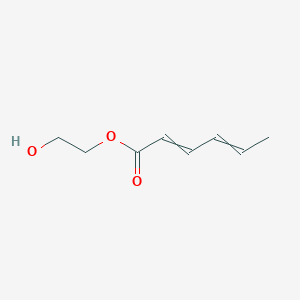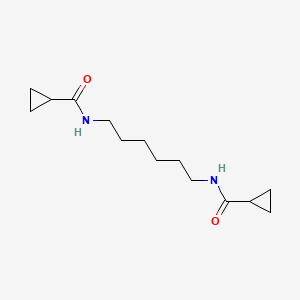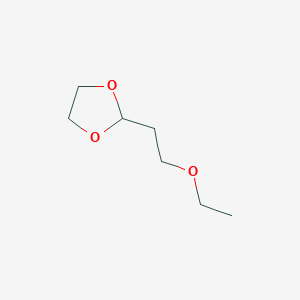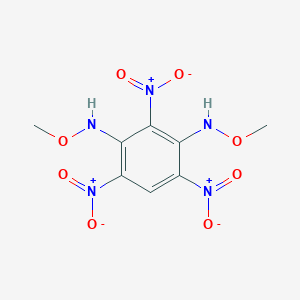![molecular formula C18H13N B14383357 1-Methylbenzo[a]acridine CAS No. 89900-29-8](/img/structure/B14383357.png)
1-Methylbenzo[a]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylbenzo[a]acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound is characterized by its unique structure, which includes a methyl group attached to the benzo[a]acridine core. The presence of the methyl group can influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylbenzo[a]acridine can be synthesized through various methods. One common approach involves the Ullmann synthesis, which involves condensing a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid, followed by a cyclization step to produce the acridone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylbenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic ring.
Aplicaciones Científicas De Investigación
1-Methylbenzo[a]acridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Methylbenzo[a]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure and function of the DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes, such as topoisomerases, which play a crucial role in DNA metabolism .
Comparación Con Compuestos Similares
Acridine: A parent compound with a similar structure but without the methyl group.
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Uniqueness: 1-Methylbenzo[a]acridine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to interact with biological targets and improve its efficacy in various applications .
Propiedades
Número CAS |
89900-29-8 |
|---|---|
Fórmula molecular |
C18H13N |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
1-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-7-13-9-10-17-15(18(12)13)11-14-6-2-3-8-16(14)19-17/h2-11H,1H3 |
Clave InChI |
XZESVOPPGWIUJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC3=NC4=CC=CC=C4C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


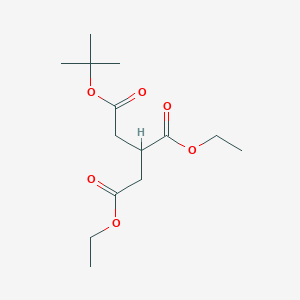
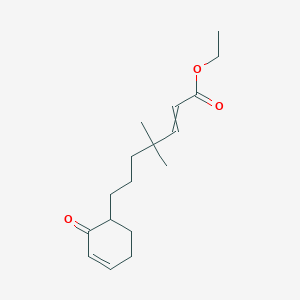
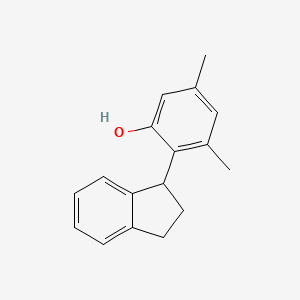
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
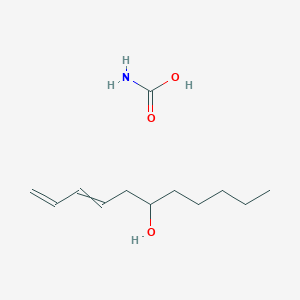
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
